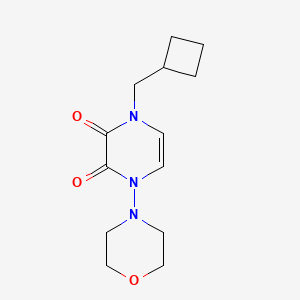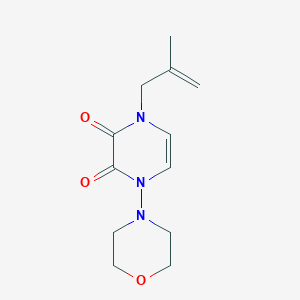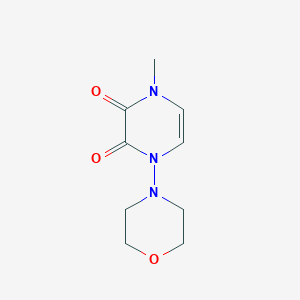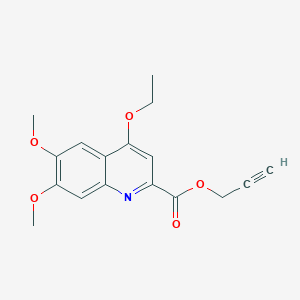
tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate (TBPC) is a novel compound with a broad range of applications in the scientific and medical fields. TBPC has been studied for its potential use as a therapeutic agent, as an industrial catalyst, and as an imaging agent.
作用機序
The mechanism of action of tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is not yet fully understood. However, it is believed that this compound binds to proteins in the body and alters their activity. This binding may lead to changes in cell signaling pathways, and ultimately to changes in cell behavior. This could explain the observed effects of this compound on cancer cells and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and to reduce inflammation. It has also been shown to inhibit the formation of new blood vessels, which may be beneficial in the treatment of cancer. Additionally, this compound has been shown to reduce the expression of certain proteins involved in inflammation and cancer development.
実験室実験の利点と制限
Tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, and its effects can be studied in both cell culture and animal models. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is expensive to purchase, and its effects can vary depending on the concentration used.
将来の方向性
There are many potential future directions for research on tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate. One potential direction is to investigate its potential use as a therapeutic agent for cancer and other diseases. Additionally, further research could be conducted to develop more efficient synthesis methods for this compound. Other potential directions include investigating the mechanism of action of this compound, studying its effects on other diseases, and exploring its potential uses in industrial processes.
合成法
Tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate can be synthesized using a two-step process. The first step involves the condensation of 6-tert-butyl-2-methylpyrimidine-4-carbaldehyde with piperazine-1-carboxylic acid. This reaction produces the intermediate 6-tert-butyl-2-methylpyrimidin-4-yl piperazine-1-carboxylic acid. The second step involves the reaction of the intermediate with tert-butyl bromide to produce this compound.
科学的研究の応用
Tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate has been studied for its potential use as a therapeutic agent, as an industrial catalyst, and as an imaging agent. As a therapeutic agent, this compound has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. As an industrial catalyst, this compound has been used in the synthesis of various compounds. As an imaging agent, this compound has been used to visualize tumors and other abnormalities in the body.
特性
IUPAC Name |
tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-13-19-14(17(2,3)4)12-15(20-13)21-8-10-22(11-9-21)16(23)24-18(5,6)7/h12H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGQUEYWLKUQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461736.png)
![1-{1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461751.png)
![1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461757.png)
![1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461763.png)

![3-[(2,4-dimethylphenyl)methyl]-7-(4-methoxybenzoyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6461769.png)
![8-(4-bromobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6461775.png)
![N-{1'-[(oxolan-2-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B6461783.png)
![4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6461790.png)


![1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6461812.png)

![2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461852.png)